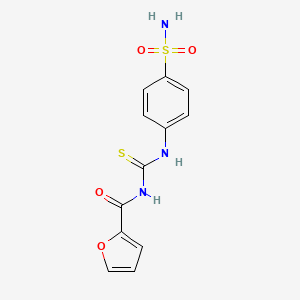![molecular formula C25H31BrN2O2 B10882631 (4-Benzylpiperidin-1-yl)[1-(5-bromo-2-hydroxybenzyl)piperidin-3-yl]methanone](/img/structure/B10882631.png)
(4-Benzylpiperidin-1-yl)[1-(5-bromo-2-hydroxybenzyl)piperidin-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-BENZYLPIPERIDINO)[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL]METHANONE is a complex organic compound with a molecular formula of C25H31BrN2O2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, starting with the preparation of the benzylpiperidine and bromohydroxybenzyl intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
-
Step 1: Synthesis of Benzylpiperidine
Reagents: Benzyl chloride, piperidine
Conditions: Reflux in an organic solvent such as toluene or ethanol
Product: Benzylpiperidine
-
Step 2: Synthesis of Bromohydroxybenzyl Intermediate
Reagents: 5-bromo-2-hydroxybenzaldehyde, reducing agent (e.g., sodium borohydride)
Conditions: Stirring at room temperature
Product: 5-bromo-2-hydroxybenzyl alcohol
-
Step 3: Coupling Reaction
Reagents: Benzylpiperidine, 5-bromo-2-hydroxybenzyl alcohol, coupling agent (e.g., DCC or EDC)
Conditions: Stirring at room temperature or slightly elevated temperatures
Product: (4-BENZYLPIPERIDINO)[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL]METHANONE
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing industrial reactors, automated systems, and optimized reaction conditions to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-BENZYLPIPERIDINO)[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen gas with palladium catalyst).
Substitution: Reagents like NaNH2 (Sodium amide) or Grignard reagents under anhydrous conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(4-BENZYLPIPERIDINO)[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL]METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-BENZYLPIPERIDINO)[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylpiperidine: A simpler analog with similar structural features but lacking the bromohydroxybenzyl group.
5-Bromo-2-hydroxybenzyl alcohol: A precursor in the synthesis of the target compound.
Benzylpiperidine derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness
(4-BENZYLPIPERIDINO)[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL]METHANONE is unique due to the combination of the benzylpiperidine and bromohydroxybenzyl moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C25H31BrN2O2 |
|---|---|
Peso molecular |
471.4 g/mol |
Nombre IUPAC |
(4-benzylpiperidin-1-yl)-[1-[(5-bromo-2-hydroxyphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C25H31BrN2O2/c26-23-8-9-24(29)22(16-23)18-27-12-4-7-21(17-27)25(30)28-13-10-20(11-14-28)15-19-5-2-1-3-6-19/h1-3,5-6,8-9,16,20-21,29H,4,7,10-15,17-18H2 |
Clave InChI |
ZRGNWLOYBVFDOS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC2=C(C=CC(=C2)Br)O)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B10882554.png)
![2,6-Dimethoxy-4-({4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)phenol](/img/structure/B10882559.png)
![1-[3-(dibutylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10882572.png)

![(2E)-3-(3-chloro-4-methoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B10882587.png)
![(E)-N-[(2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B10882589.png)
![N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B10882595.png)
![5,5,5-Trifluoro-2-methyl-3-[2-[3,3,3-trifluoro-1-(1-hydroxy-1-methylethyl)propenylthio]ethylthio]pent-3-en-2-ol](/img/structure/B10882599.png)
![1-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B10882601.png)

![2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-YL)acetamide](/img/structure/B10882616.png)
![2-(Naphthalen-2-yloxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10882625.png)
![8,9-Dimethyl-2-(pyrazin-2-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10882628.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10882636.png)
